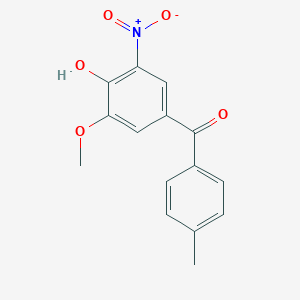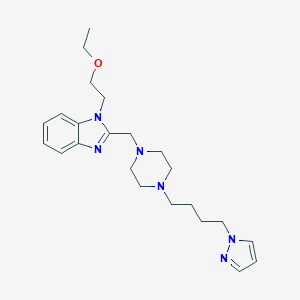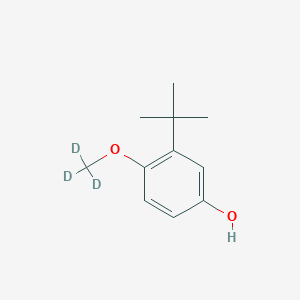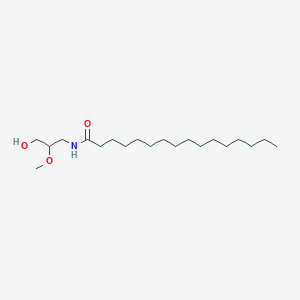
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide, also known as palmitoylethanolamide (PEA), is a naturally occurring fatty acid amide that has been found to have various therapeutic effects. PEA is a lipid mediator that is synthesized and metabolized in various tissues, including the brain, liver, and intestines. The compound was first isolated from egg yolk in 1957 and has since been studied extensively for its potential therapeutic properties.
Wirkmechanismus
The exact mechanism of action of PEA is not fully understood, but it is believed to act through various pathways in the body. PEA has been shown to activate peroxisome proliferator-activated receptor alpha (PPAR-alpha), which is involved in the regulation of inflammation and pain. PEA also modulates the activity of various ion channels, including TRPV1 and TRPA1, which are involved in pain sensation.
Biochemische Und Physiologische Effekte
PEA has been found to have various biochemical and physiological effects in the body. The compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a role in the development of inflammation. PEA also increases the production of anti-inflammatory cytokines, such as IL-10, which helps to reduce inflammation. Additionally, PEA has been found to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
PEA has several advantages as a research tool. The compound is relatively easy to synthesize and has been shown to have low toxicity in animal studies. PEA is also stable under a wide range of conditions, which makes it suitable for use in various experimental protocols. However, there are some limitations to the use of PEA in lab experiments. The compound has poor solubility in water, which can make it difficult to administer in certain experimental setups. Additionally, the exact mechanism of action of PEA is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on PEA. One area of interest is the development of new formulations of PEA that can improve its solubility and bioavailability. Another area of interest is the identification of new targets for PEA, which may help to elucidate its mechanism of action. Additionally, there is a need for further research on the potential therapeutic effects of PEA in various conditions, including chronic pain and neurological disorders.
Synthesemethoden
PEA can be synthesized from palmitic acid and ethanolamine through a process known as amidation. The reaction involves the condensation of palmitic acid with ethanolamine in the presence of a catalyst, such as sulfuric acid or hydrochloric acid. The resulting product is then purified through a series of chromatographic techniques to obtain pure PEA.
Wissenschaftliche Forschungsanwendungen
PEA has been studied extensively for its potential therapeutic effects in various conditions, including chronic pain, inflammation, and neurological disorders. The compound has been shown to have anti-inflammatory and analgesic properties, which make it a promising candidate for the treatment of chronic pain. PEA has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxy-2-methoxypropyl)hexadecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)21-17-19(18-22)24-2/h19,22H,3-18H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJBRCRLFRIREO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCC(CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30554364 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
CAS RN |
112988-96-2 |
Source


|
| Record name | N-(3-Hydroxy-2-methoxypropyl)hexadecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30554364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


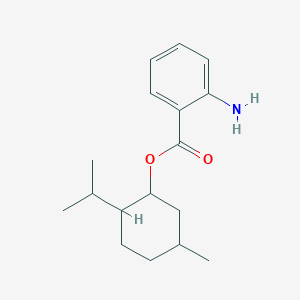
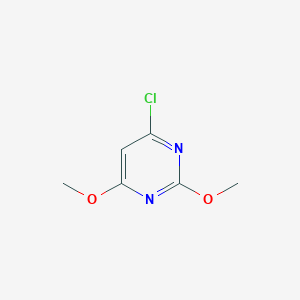
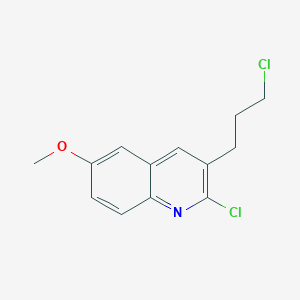

![2-Methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B129321.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B129333.png)

